molecular formula C9H9N B1223198 2,6-Dimethylphenyl isocyanide CAS No. 2769-71-3

2,6-Dimethylphenyl isocyanide

Cat. No. B1223198
CAS RN: 2769-71-3
M. Wt: 131.17 g/mol
InChI Key: DNJLFZHMJDSJFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04380468

Procedure details

A reaction flask was charged with 48.4 g (0.4 mole) of 2,6-dimethylaniline, 50 ml of chloroform, 50 ml of methylene chloride, and 1.0 g of methyl tricaprylylammonium chloride (designated by the trade name "Aliquat 336®" and obtained from General Mills Co., Chemical Division, Kankakee, Ill.). The flask was placed in a water bath at room temperature. As the flask contents were vigorously stirred, 150 ml of 50% aqueous sodium hydroxide was added. Stirring was continued overnight. The reaction mixture was then poured into 400 ml of ice water and extracted with 200 ml of diethyl ether. The ether phase was separated and washed with water, dried, and stripped. The residue was then extracted with 200 ml of hot hexane which was subsequently stirred with 20 g of Florisil® silica absorbent material and filtered. The filtrate was chilled in a dry ice/acetone bath and filtered to yield 35.2 g of a tan-colored solid. The structure indicated by the above title was confirmed by infrared spectra, nuclear magnetic resonance, and mass spectroscopy.
Quantity
48.4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Name
methyl tricaprylylammonium chloride
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
400 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:8]=[CH:7][CH:6]=[C:5]([CH3:9])[C:3]=1[NH2:4].[CH:10](Cl)(Cl)Cl.[Cl-].C[N+](C(=O)CCCCCCC)(C(=O)CCCCCCC)C(=O)CCCCCCC.[OH-].[Na+]>CCCCCCCC[N+](CCCCCCCC)(CCCCCCCC)C.[Cl-].C(Cl)Cl>[CH3:1][C:2]1[CH:8]=[CH:7][CH:6]=[C:5]([CH3:9])[C:3]=1[N+:4]#[C-:10] |f:2.3,4.5,6.7|

Inputs

Step One
Name
Quantity
48.4 g
Type
reactant
Smiles
CC1=C(N)C(=CC=C1)C
Name
Quantity
50 mL
Type
reactant
Smiles
C(Cl)(Cl)Cl
Name
methyl tricaprylylammonium chloride
Quantity
1 g
Type
reactant
Smiles
[Cl-].C[N+](C(CCCCCCC)=O)(C(CCCCCCC)=O)C(CCCCCCC)=O
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
150 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
ice water
Quantity
400 mL
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CCCCCCCC[N+](C)(CCCCCCCC)CCCCCCCC.[Cl-]

Conditions

Stirring
Type
CUSTOM
Details
As the flask contents were vigorously stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
obtained from General Mills Co
CUSTOM
Type
CUSTOM
Details
The flask was placed in a water bath at room temperature
STIRRING
Type
STIRRING
Details
Stirring
EXTRACTION
Type
EXTRACTION
Details
extracted with 200 ml of diethyl ether
CUSTOM
Type
CUSTOM
Details
The ether phase was separated
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
EXTRACTION
Type
EXTRACTION
Details
The residue was then extracted with 200 ml of hot hexane which
STIRRING
Type
STIRRING
Details
was subsequently stirred with 20 g of Florisil® silica absorbent material
FILTRATION
Type
FILTRATION
Details
filtered
TEMPERATURE
Type
TEMPERATURE
Details
The filtrate was chilled in a dry ice/acetone bath
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CC1=C(C(=CC=C1)C)[N+]#[C-]
Measurements
Type Value Analysis
AMOUNT: MASS 35.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.